molecular formula C7H12Cl2N2O B2797575 O-[(1S)-1-Pyridin-2-ylethyl]hydroxylamine;dihydrochloride CAS No. 2241107-59-3

O-[(1S)-1-Pyridin-2-ylethyl]hydroxylamine;dihydrochloride

Cat. No.: B2797575
CAS No.: 2241107-59-3
M. Wt: 211.09
InChI Key: VKWDITIJOHGTGM-ILKKLZGPSA-N
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Description

O-[(1S)-1-Pyridin-2-ylethyl]hydroxylamine dihydrochloride is a chiral hydroxylamine derivative with a pyridin-2-ylethyl substituent. As a dihydrochloride salt, it exhibits enhanced solubility in aqueous media compared to its free base form. The stereochemistry at the 1S position may influence its biological activity, particularly in pharmaceutical or agrochemical applications.

Properties

IUPAC Name

O-[(1S)-1-pyridin-2-ylethyl]hydroxylamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.2ClH/c1-6(10-8)7-4-2-3-5-9-7;;/h2-6H,8H2,1H3;2*1H/t6-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKWDITIJOHGTGM-ILKKLZGPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)ON.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=N1)ON.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-[(1S)-1-Pyridin-2-ylethyl]hydroxylamine;dihydrochloride typically involves the reaction of pyridine derivatives with hydroxylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its dihydrochloride form .

Chemical Reactions Analysis

Types of Reactions

O-[(1S)-1-Pyridin-2-ylethyl]hydroxylamine;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction may produce amines .

Scientific Research Applications

O-[(1S)-1-Pyridin-2-ylethyl]hydroxylamine;dihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of O-[(1S)-1-Pyridin-2-ylethyl]hydroxylamine;dihydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its concentration and the biological system involved. The hydroxylamine group plays a crucial role in these interactions by forming covalent bonds with target molecules .

Comparison with Similar Compounds

Structural and Electronic Differences

  • Pyridine Positional Isomerism: The pyridin-2-yl group in the target compound vs. the pyridin-3-yl group in CAS 936250-27-0 () alters electronic and steric properties.
  • Heterocyclic Substituents : Benzimidazole (CAS 27243-71-6, ) and piperidinyl () substituents introduce different pharmacophoric motifs. Benzimidazole derivatives are common in antiparasitic drugs, while piperidinyl groups are prevalent in CNS-targeting molecules .

Physicochemical Properties

  • Melting Points : The trifluoroethyl analog has a documented melting point of 161–163°C, suggesting high crystallinity. Pyridinyl and benzimidazolyl analogs may exhibit lower melting points due to bulkier aromatic groups .
  • Storage Conditions : Trifluoroethyl derivatives require refrigeration (2–8°C), whereas pyridin-3-yl analogs (e.g., CAS 936250-27-0) are stable at industrial-grade storage conditions .

Biological Activity

O-[(1S)-1-Pyridin-2-ylethyl]hydroxylamine;dihydrochloride (OPY-DH), an organic compound with the molecular formula C7_7H10_{10}N2_2O·2HCl, has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, synthesis, and applications based on a review of diverse sources.

Structural Overview

The compound features a hydroxylamine group linked to an ethyl chain with a pyridine ring, which contributes to its reactivity and biological properties. The presence of the dihydrochloride salt form enhances its solubility, making it suitable for various applications in research and industry.

Property Details
Molecular FormulaC7_7H10_{10}N2_2O·2HCl
Molecular Weight211.09 g/mol
Structural FeaturesHydroxylamine group, pyridine ring

Synthesis

The synthesis of OPY-DH typically involves the reaction of pyridine derivatives with hydroxylamine under controlled conditions. Common reagents include solvents and catalysts that facilitate the formation of the desired product. Industrial production often optimizes these parameters to maximize yield and purity.

Biological Activity

Research indicates that OPY-DH exhibits several biological activities, particularly in the following areas:

1. Enzyme Inhibition

OPY-DH has been studied for its ability to interact with various enzymes, potentially acting as an inhibitor. The hydroxylamine group allows it to form covalent bonds with target enzymes, altering their activity and affecting biochemical pathways.

2. Oxidative Stress Modulation

The compound can generate reactive intermediates that may lead to oxidative stress within cells. This property is significant for understanding its role in cellular signaling and potential therapeutic applications.

3. Anticancer Properties

Recent studies have explored the anticancer potential of hydroxylamine derivatives, including OPY-DH. For instance, compounds similar in structure have shown efficacy against cancer cell lines by inhibiting key pathways involved in tumor growth.

Case Studies

A notable study investigated the effects of hydroxylamine-based compounds on epidermal growth factor receptor (EGFR) inhibition. The results demonstrated that certain derivatives exhibited nanomolar activity against mutant EGFR forms, highlighting their potential as targeted cancer therapies .

Table: Summary of Biological Activities

Activity Description
Enzyme InhibitionAlters enzyme activity through covalent bonding
Oxidative Stress ModulationGenerates reactive intermediates affecting cell signaling
Anticancer PropertiesDemonstrated efficacy against cancer cell lines

The mechanism by which OPY-DH exerts its biological effects primarily involves its interaction with molecular targets such as proteins and enzymes. The hydroxylamine moiety plays a crucial role in these interactions by facilitating covalent modifications that can either inhibit or activate specific biochemical pathways.

Applications in Research and Industry

OPY-DH is widely used in scientific research due to its versatility:

  • Chemistry : Acts as a reagent in organic synthesis.
  • Biology : Investigates enzyme mechanisms and protein interactions.
  • Medicine : Explored for therapeutic effects and as a precursor in drug synthesis.
  • Industry : Utilized in specialty chemical production and catalysis.

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